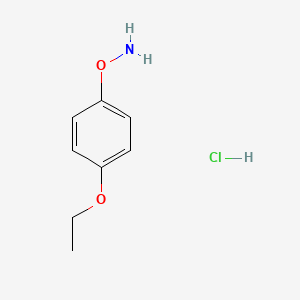
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.7 g/mol.
Preparation Methods
The preparation of O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride involves several synthetic routes. One common method includes the reaction of ethyl acetylhydroxamate with halogenated hydrocarbons, sulfonyl chlorides, or acid chlorides in the presence of sodium hydroxide . The reaction conditions typically involve maintaining the temperature between 15-25°C and using ethanol as a solvent . Industrial production methods often focus on optimizing yield and minimizing waste, making the process more environmentally friendly .
Chemical Reactions Analysis
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated hydrocarbons, sulfonyl chlorides, and acid chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes and ketones can form oximes or hydrazones .
Scientific Research Applications
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of oximes and hydrazones . In biology, it is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways . Additionally, it is used in the industry for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile in various chemical reactions . The compound can react with electrophiles, such as aldehydes and ketones, to form oximes or hydrazones . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride can be compared with other similar compounds, such as O-methylhydroxylamine hydrochloride and O-allylhydroxylamine hydrochloride . These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications . The uniqueness of this compound lies in its ethoxyphenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
O-(4-ethoxyphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-10-7-3-5-8(11-9)6-4-7;/h3-6H,2,9H2,1H3;1H |
InChI Key |
WASAXHVIWLNRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















